Catch-and-Photorelease Strategy: The 4-Hydroxy Group Enables Photo-Favorskii Rearrangement Absent in Simple Phenacyl Azides
2-Azido-1-(4-hydroxyphenyl)ethanone is the azide precursor for a bioorthogonal 'catch and photorelease' strategy in which the azide first undergoes CuAAC or SPAAC click reaction with an alkyne to form a 1,2,3-triazole adduct, and subsequent irradiation at 313 nm triggers a photo-Favorskii rearrangement that cleanly releases the triazole moiety [1]. The 4-hydroxy substituent is mechanistically essential: it deprotonates in the excited state to form a phenolate that drives the adiabatic extrusion of a triplet biradical, funneling the reaction toward the Favorskii pathway [2]. Simple phenacyl azides such as 2-azido-1-phenylethanone (CAS 1816-88-2), which lack the 4-OH group, cannot undergo this photorearrangement and are therefore incapable of supporting a catch-and-photorelease workflow. Similarly, 2-azido-1-(4-methoxyphenyl)ethanone (CAS 6595-28-4) bears a methoxy substituent at the 4-position; the methyl ether cannot deprotonate to generate the requisite phenolate, blocking the photo-Favorskii cascade [2].
| Evidence Dimension | Capability to undergo photo-Favorskii rearrangement enabling catch-and-photorelease |
|---|---|
| Target Compound Data | Enables complete catch–photorelease cycle: click reaction (52–38% isolated yield of triazole adducts) followed by photochemical triazole release via photo-Favorskii rearrangement (Φdis = 0.09–83% depending on derivative) [1] |
| Comparator Or Baseline | 2-Azido-1-phenylethanone: no photo-Favorskii pathway available; 2-azido-1-(4-methoxyphenyl)ethanone: O-methyl blocks deprotonation, preventing rearrangement [2] |
| Quantified Difference | Qualitative mechanistic difference: catch-and-photorelease possible vs. not possible; no shared measurable endpoint for direct quantitative comparison |
| Conditions | Mechanistic requirement demonstrated across multiple pHP derivatives; pHP chromophore ground-state pKa ~8; photorelease operates in aqueous acetonitrile or buffered media at pH 5–8 |
Why This Matters
For procurement decisions, this means the 4-hydroxy substitution is not an interchangeable functional group but the structural determinant of a unique dual-mode (click + photorelease) capability; substituting the 4-OH for -H or -OMe eliminates the photorelease function entirely.
- [1] Madea, D.; Slanina, T.; Klán, P. A 'photorelease, catch and photorelease' strategy for bioconjugation utilizing a p-hydroxyphenacyl group. Chem. Commun. 2016, 52, 12901–12904. DOI: 10.1039/C6CC07496K View Source
- [2] Givens, R. S.; Rubina, M.; Wirz, J. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochem. Photobiol. Sci. 2012, 11, 472–488. DOI: 10.1039/c2pp05399c View Source
